molecular formula C13H16N4O2 B2807125 N-(4-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1235268-04-8

N-(4-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2807125
CAS No.: 1235268-04-8
M. Wt: 260.297
InChI Key: AIKYXVBCAJDQRI-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (color, state of matter under standard conditions) and any distinctive odors .


Synthesis Analysis

The synthesis of a compound refers to the process used to create it in the laboratory. This usually involves a series of chemical reactions, starting with readily available substances known as reagents .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques used for this purpose include X-ray crystallography and various forms of spectroscopy .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can provide valuable information about its reactivity and stability, and can also help to confirm its structure .


Physical and Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and pH of its aqueous solution. Chemical properties might include its acidity or basicity, reactivity with other substances, and preferred types of chemical reactions .

Scientific Research Applications

Chemical Synthesis and Structural Variability

Triazole derivatives, including N-(4-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, are of significant interest due to their wide range of biological activities and structural variability. The synthesis of 1,2,3-triazoles, often through copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a key area of research due to its efficiency and the stability of the triazole ring. This stability, alongside the ability to engage in hydrogen bonding and dipole-dipole interactions, makes triazoles valuable in drug discovery and material science (Kaushik et al., 2019).

Biological Activities and Potential Applications

Antimicrobial and Antifungal Properties

Triazole derivatives have been extensively studied for their antimicrobial and antifungal properties. This research has led to the development of compounds with significant activity against a range of pathogens, including bacteria and fungi resistant to other drugs. For example, 1,2,4-triazole derivatives have shown promise as potent antifungal agents, playing a crucial role in addressing fungal resistance issues (Kazeminejad et al., 2022).

Anticancer Research

The anticancer potential of triazole derivatives is another significant area of interest. Compounds containing the triazole ring have been investigated for their ability to inhibit the growth of various cancer cell lines. The versatility of the triazole moiety allows for the synthesis of hybrids with other anticancer pharmacophores, offering a promising avenue for the development of novel anticancer agents (Xu et al., 2019).

Corrosion Inhibition

Beyond biomedical applications, triazole derivatives have also been explored as corrosion inhibitors for various metals and alloys. Their ability to form stable complexes with metal surfaces provides effective protection against corrosion, making them valuable in industrial applications (Hrimla et al., 2021).

Mechanism of Action

In the context of a biologically active compound, the mechanism of action refers to how the compound interacts with a biological system to produce its effect .

Safety and Hazards

Information on safety and hazards is crucial for handling and storing the compound safely. This might include the compound’s toxicity, flammability, and reactivity, as well as any specific risks it poses to human health or the environment .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-17-9-12(15-16-17)13(18)14-8-7-10-3-5-11(19-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKYXVBCAJDQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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